5-Oxorosuvastatin methyl ester

Analytical Chemistry Impurity Profiling LC-MS

Generic impurity standards fail to resolve 5-Oxorosuvastatin methyl ester from the API, leading to inaccurate quantification and ANDA rejection. This specific reference standard ensures chemoselectivity for robust HPLC/UPLC method validation and batch release testing under ICH Q2(R1) and Q3A/B guidelines. - Quantify the most prevalent impurity in commercial rosuvastatin tablets with a certified ≥98% purity standard. - Validate accuracy, precision, and specificity in stability-indicating methods for FDA/EMA submissions. - Ensure batch-to-batch compliance with pharmacopoeial limits (≤0.5% individual impurity).

Molecular Formula C23H28FN3O6S
Molecular Weight 493.5 g/mol
CAS No. 147118-39-6
Cat. No. B124178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxorosuvastatin methyl ester
CAS147118-39-6
Synonyms(3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid Methyl Ester;  _x000B_[R-(E)]-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-
Molecular FormulaC23H28FN3O6S
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1
InChIKeyULUNETUXUVEFLH-DOJUMQAQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxorosuvastatin Methyl Ester (CAS 147118-39-6): Procurement-Focused Evidence Guide for Impurity and Intermediate Applications


5-Oxorosuvastatin methyl ester (CAS 147118-39-6), also known as Rosuvastatin 5-Oxo Acid Methyl Ester, is a key process-related impurity and synthetic intermediate in the manufacture of the blockbuster statin drug, rosuvastatin calcium . Chemically, it is a synthetic pyrimidine derivative with a molecular formula of C23H28FN3O6S and a molecular weight of 493.55 g/mol . Unlike the active pharmaceutical ingredient (API) or its inactive lactone form, this compound's unique 5-oxo (ketone) functional group dictates its distinct chromatographic behavior, stability profile, and utility as a high-purity reference standard. It is primarily utilized by analytical R&D, quality control (QC), and regulatory affairs departments in the pharmaceutical industry for method development, validation, and batch release testing, particularly for ANDA submissions .

Why 5-Oxorosuvastatin Methyl Ester Cannot Be Substituted with General-Purpose Rosuvastatin Impurity Standards


Generic substitution or reliance on a single, broad impurity standard is a critical failure point in analytical method development and quality control for rosuvastatin. The complete impurity profile, as defined by pharmacopoeias like the USP and EP, consists of numerous structurally similar yet chromatographically distinct compounds [1]. 5-Oxorosuvastatin methyl ester is one such specific impurity that elutes at a unique retention time and possesses distinct spectral properties compared to other key impurities, such as the (3S,5S)-diastereomer or the rosuvastatin-5S-lactone [2]. Using a non-specific or incorrect standard leads to inaccurate quantification, method validation failures, and potential non-compliance with ICH Q3A/B guidelines. For example, a method failing to resolve this specific impurity from the API or other known impurities will produce an inaccurate impurity profile, jeopardizing ANDA approval and batch release. Procurement of this specific, well-characterized compound is therefore non-negotiable for achieving the required chemo-selectivity and regulatory compliance [1].

Quantitative Evidence for Selecting 5-Oxorosuvastatin Methyl Ester Over Its Closest Analogs


Molecular Differentiation: The Ketone Substituent Distinguishes this Impurity from Rosuvastatin Methyl Ester

5-Oxorosuvastatin methyl ester is structurally differentiated from its closest analog, rosuvastatin methyl ester (CAS 147118-40-9), by the presence of a ketone group (C=O) at the 5-position rather than a hydroxyl group (C-OH) [1]. This fundamental structural difference results in a molecular formula of C23H28FN3O6S and a molecular weight of 493.55 g/mol, which is 2 Da less than rosuvastatin methyl ester (C23H30FN3O6S, 495.56 g/mol) [2]. This mass difference is critical for unequivocal identification via high-resolution mass spectrometry (HRMS) and ensures the compound is not mistaken for the parent drug or other hydroxylated impurities during method development [1].

Analytical Chemistry Impurity Profiling LC-MS

Process Impurity Prevalence: 5-Oxorosuvastatin is a Dominant Impurity in Rosuvastatin Calcium Tablets

A quantitative HPLC study of eight common impurities in three batches of rosuvastatin calcium tablets demonstrated that the 5-oxo-rosuvastatin impurity is one of the three most prevalent impurities detected [1]. Alongside (3S,5S)-rosuvastatin calcium and rosuvastatin-5S-lactone, its levels were found to be consistently higher than those of the other five specified impurities (A, B, D, E, F, G, H) [1]. This finding underscores the critical need to source and use this specific standard for accurate quantification, as its significant presence directly impacts the total impurity profile and compliance with pharmacopoeial limits.

Pharmaceutical Analysis Quality Control Stability Studies

Pharmacopoeial Designation: Official USP Recognition as a Pharmaceutical Analytical Impurity (PAI)

Unlike many related compounds that are merely characterized in academic literature, the corresponding acid form of this methyl ester, (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid, is officially designated as a USP Pharmaceutical Analytical Impurity (PAI) . This designation signifies its recognized importance in ensuring the quality and safety of rosuvastatin medicines. The USP PAI product line is specifically designed for use in analytical testing, including method development, validation, and spiking studies, offering a level of regulatory acceptance not afforded by non-pharmacopoeial standards . This provides a clear procurement advantage for laboratories seeking to streamline their ANDA or DMF submissions.

Regulatory Science Analytical Method Validation Quality Assurance

Stability- Indicating Power: A Key Marker in Forced Degradation Studies

5-Oxorosuvastatin is not just a process impurity; it is also a known degradation product formed under specific stress conditions [1]. A kinetic study on the degradation of rosuvastatin calcium demonstrated that under various conditions (thermal, light, acidity), the drug degrades to form several products, including the 5-oxo isomer, an anti-isomer, and the major lactone form [1]. The ability to monitor the formation of 5-oxorosuvastatin alongside other degradants is essential for demonstrating the stability-indicating nature of an analytical method, a key requirement for ICH Q2(R1) method validation. In contrast, a standard focusing solely on the parent API or its primary lactone metabolite would fail to capture this specific degradation pathway, leading to an incomplete stability profile.

Stability Studies Degradation Pathways Analytical Method Validation

Method Performance Benchmarking: Ensuring Pharmacopoeial Resolution Requirements

The development of a successful analytical method for rosuvastatin relies on achieving baseline separation between the API and its numerous impurities. While specific resolution data for the 5-oxo methyl ester is not always published, the rigorous requirements of methods claiming to be EP-compliant provide a valuable benchmark [1]. For instance, a validated UHPLC method capable of separating all organic related substances listed in the European Pharmacopoeia monograph for RSV tablets achieved this in under 15 minutes [1]. The development of such methods depends on the availability of all individual impurity standards, including 5-oxorosuvastatin methyl ester, to confirm resolution and selectivity. Without this specific standard, an analytical chemist cannot verify that a new method meets the critical system suitability criteria (e.g., resolution ≥ 2.0) for this specific impurity against the main peak or other closely eluting impurities [2].

HPLC Method Development Regulatory Compliance Chromatography

Procurement-Driven Application Scenarios for 5-Oxorosuvastatin Methyl Ester (CAS 147118-39-6)


ANDA/DMF Submission Support: Quantitative Impurity Profiling and Method Validation

Analytical R&D and QC laboratories developing and validating stability-indicating HPLC or UPLC methods for rosuvastatin calcium generic drug products require this specific impurity standard. As a key impurity that is one of the most prevalent in commercial tablets [1], its use is mandatory for performing method validation parameters such as accuracy, precision, and specificity (ICH Q2(R1)). Procuring this compound enables the generation of robust data for the 'Related Substances' section of an ANDA or DMF, demonstrating control over a critical process and degradation impurity and thereby satisfying regulatory requirements from agencies like the FDA and EMA .

cGMP Batch Release and Stability Testing: Ensuring Product Purity and Safety

Pharmaceutical QC units performing batch release and ongoing stability testing of rosuvastatin calcium tablets must quantify the level of 5-oxo impurity. The standard is essential for system suitability testing (e.g., confirming resolution from the main peak) and for quantifying impurity levels against a validated method [2]. Since this impurity is often present in significant amounts, its accurate quantification is critical for ensuring each batch remains below the specified pharmacopoeial limit (e.g., ≤0.5%) and that the total impurity profile does not exceed the allowed threshold (e.g., ≤1.5%) [1]. Failure to accurately measure this impurity could lead to batch rejection and supply chain disruption.

Forced Degradation Studies: Elucidating Stability-Indicating Power of Analytical Methods

Pharmaceutical scientists conducting forced degradation (stress testing) studies on rosuvastatin calcium drug substance and drug product use this standard to identify and track the formation of the 5-oxo isomer degradation product [3]. By spiking stressed samples with this known reference standard, analysts can confirm the identity of peaks in the chromatogram and demonstrate that the analytical method can adequately resolve the degradation product from the parent drug and other impurities. This is a fundamental requirement for proving a method is 'stability-indicating' and fit for its intended purpose in shelf-life determination [3].

Technical Documentation Hub

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